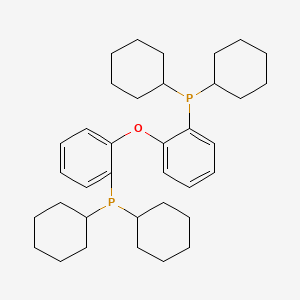

Bis(2-dicyclohexylphosphinophenyl)ether

Beschreibung

Ligand Classifications and Structural Characteristics of DPEphos

Diphosphine Chelates with Ether Linkages

DPEphos belongs to the important class of diphosphine chelates that feature an ether linkage within their backbone. rsc.org This structural motif, shared with other notable ligands like Xantphos, is fundamental to its chemical behavior. The diphenyl ether (DPE) framework provides a flexible yet pre-organized scaffold for the two dicyclohexylphosphino groups, influencing the spatial orientation of the phosphorus donor atoms. wikipedia.orgdbpedia.org

Wide Bite-Angle Diphosphine Ligand

A defining characteristic of DPEphos is its classification as a wide bite-angle diphosphine ligand. wikipedia.orgdbpedia.org The natural bite angle, which is the preferred P-M-P angle determined by the ligand backbone, is a critical parameter in catalysis. For DPEphos, this angle is approximately 104 degrees. wikipedia.orgdbpedia.org This wider angle, compared to ligands with smaller backbones, is instrumental in promoting specific catalytic pathways and influencing the regioselectivity and enantioselectivity of reactions. st-andrews.ac.uk While similar to the well-known Xantphos ligand, DPEphos is noted for being more flexible. wikipedia.orgdbpedia.org

| Ligand | Calculated Natural Bite Angle (°) |

|---|---|

| DPEphos | 102.9 - 104 |

| Xantphos | 108 - 110 |

| DIOP | Not specified |

| DBFphos | 131.1 |

Variable Coordination Modes: κ²-P,P, κ³-P,O,P, P-monodentate, P,P-chelate, P,P-bridging

The structural flexibility of DPEphos allows it to adopt a variety of coordination modes when bound to a metal center. researchgate.net This versatility is a key aspect of its utility in catalysis. Documented coordination modes include:

κ²-P,P: The most common mode, where both phosphorus atoms bind to the metal center in a chelating fashion. rsc.org

κ³-P,O,P: A tridentate mode where both phosphorus atoms and the ether oxygen atom coordinate to the metal. rsc.orgresearchgate.net

P-monodentate: Where only one of the two phosphorus atoms is bound to the metal.

P,P-chelate: Synonymous with κ²-P,P coordination.

P,P-bridging: Where the two phosphorus atoms of a single DPEphos ligand bridge two different metal centers. researchgate.net

This ability to switch between different coordination modes is a manifestation of its hemilabile nature. researchgate.net

Hemilabile Behavior due to Reversible Coordination of Ether Linkage

The ether linkage in the DPEphos backbone is not merely a passive linker; it can actively participate in the coordination sphere of the metal. rsc.orgwhiterose.ac.uk This gives rise to hemilabile behavior, where the ether oxygen can reversibly bind and dissociate from the metal center. rsc.orgwhiterose.ac.uk This dynamic process can open up a coordination site on the metal during a catalytic cycle, facilitating substrate binding or product release, and then re-coordinate to stabilize reactive intermediates. ias.ac.inwhiterose.ac.uk This "on-off" coordination of the oxygen atom is a crucial feature that can significantly influence the catalytic activity and pathway. ias.ac.in

Influence of Backbone and Substituents on Steric and Electronic Effects

The steric and electronic properties of DPEphos are not static and can be modulated by alterations to its backbone or the substituents on the phosphorus atoms. st-andrews.ac.uk While the parent DPEphos features dicyclohexyl groups on the phosphorus atoms, modifications to these groups or the phenyl rings of the backbone can fine-tune the ligand's properties.

Introducing bulky substituents on the aryl groups of the phosphine (B1218219) can enhance steric hindrance around the metal center, which can in turn influence selectivity. rsc.org Similarly, the electronic nature of the ligand can be altered by introducing electron-donating or electron-withdrawing groups, which affects the electron density at the phosphorus atoms and, consequently, the strength of the metal-phosphorus bond. st-andrews.ac.uk Studies have shown that substituents on the backbone have a relatively minor effect on the electronic character of the diphenylphosphine (B32561) groups. st-andrews.ac.uk

Significance in Homogeneous Catalysis

The unique combination of a wide bite angle, structural flexibility, and hemilability has established DPEphos as a highly effective ligand in a multitude of homogeneous catalytic reactions. rsc.orgwikipedia.orgontosight.ai Its application has been pivotal in the development of efficient and selective synthetic methodologies.

DPEphos is particularly renowned for its performance in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. ontosight.aiontosight.ai These include:

Suzuki-Miyaura Coupling: The formation of carbon-carbon bonds between organoboron compounds and organic halides. ontosight.ai

Negishi Coupling: The coupling of organozinc compounds with organic halides. ontosight.ai

Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds between aryl halides and amines. ontosight.ai

Beyond cross-coupling, DPEphos has demonstrated significant utility in other catalytic processes, such as:

Rhodium-catalyzed hydroformylation: The addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. st-andrews.ac.uk

Palladium-catalyzed allylic alkylation: The substitution reaction at an allylic position. st-andrews.ac.uk

Impact on Activity, Selectivity, and Reaction Pathways

The unique steric and electronic profile of Bis(2-dicyclohexylphosphinophenyl)ether directly translates to significant effects on catalytic performance. The presence of bulky dicyclohexyl groups on the phosphorus atoms creates a sterically hindered environment around the metal center, which can enhance reaction selectivity and stability cymitquimica.com.

Selectivity: Steric bulk is a critical factor in controlling selectivity. In cross-coupling reactions, the significant steric hindrance provided by this compound can prevent the formation of undesired side products and promote the desired reductive elimination step to release the final product sigmaaldrich.comchem17.com. For instance, in Buchwald-Hartwig amination, bulky ligands are crucial for achieving high yields and preventing catalyst deactivation, allowing for the coupling of a wide range of amines and aryl halides sigmaaldrich.com. The ligand is also noted for its application in diastereoselective intramolecular N-arylation and intermolecular carboamination sigmaaldrich.com.

Reaction Pathways: The ligand's structure influences the coordination geometry and stability of catalytic intermediates. The flexible ether backbone allows the ligand to adopt various coordination modes, while the bulky phosphine groups favor the formation of monoligated palladium(0) species, which are often the most catalytically active in cross-coupling reactions sigmaaldrich.com. In reductive amination, the phosphine ligand acts as both a reductant and an electron acceptor for the ruthenium catalyst, facilitating the conversion of aldehydes and ketones to amines cymitquimica.comharvard.edu.

Below is a representative table illustrating the typical performance of bulky, electron-rich phosphine ligands like this compound in a palladium-catalyzed Buchwald-Hartwig amination reaction.

| Aryl Halide | Amine | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 4-Chlorotoluene | Morpholine | 95 | 12 |

| 2-Bromotoluene | Aniline | 92 | 16 |

| 4-Chloroanisole | n-Hexylamine | 97 | 10 |

| 1-Chloro-4-(trifluoromethyl)benzene | Piperidine | 90 | 18 |

Comparison with Other Diphosphine Ligands (e.g., Xantphos)

The catalytic performance of this compound is best understood by comparison with other widely used diphosphine ligands, such as its diphenyl analogue DPEphos and the rigid-backbone ligand Xantphos.

Comparison with DPEphos (Bis(2-diphenylphosphinophenyl)ether): The primary difference between this compound and DPEphos lies in the substituents on the phosphorus atoms.

Electronic Effects: The cyclohexyl groups in DPEphos-Cy are alkyl substituents, which are significantly more electron-donating than the phenyl groups in DPEphos. This increased electron-donating ability makes the associated metal center more nucleophilic, which can enhance its reactivity in catalytic cycles, especially in the oxidative addition step researchgate.net.

Steric Effects: The steric bulk of a dicyclohexylphosphino group is considerably larger than that of a diphenylphosphino group. This increased steric hindrance can be advantageous in promoting the reductive elimination step and preventing the formation of stable, off-cycle catalyst complexes, often leading to higher turnover numbers chem17.comresearchgate.net.

Comparison with Xantphos: Xantphos and this compound share the common feature of being wide bite-angle diphosphine ligands, but differ fundamentally in their backbone structure.

Backbone and Flexibility: this compound is built upon a diphenyl ether backbone, which provides significant rotational flexibility. In contrast, Xantphos has a rigid dibenzofuran (B1670420) (xanthene) backbone d-nb.inforsc.org. This structural rigidity in Xantphos results in a more defined and larger natural bite angle (around 108°) compared to the more flexible DPEphos-type ligands (around 104°) d-nb.info. The flexibility of the diphenyl ether backbone allows the ligand to accommodate a wider range of coordination geometries required by different metal centers or intermediates throughout a catalytic cycle nih.govresearchgate.net.

Impact on Selectivity: The bite angle is a critical parameter for controlling regioselectivity in reactions like hydroformylation. While the rigid, wide bite angle of Xantphos is often credited with inducing high selectivity for linear aldehydes, the flexibility of DPEphos-type ligands can be advantageous in other transformations where different geometric arrangements are preferred during the catalytic cycle rsc.orgresearchgate.net.

The following table summarizes the key structural and functional distinctions between these ligands.

| Feature | This compound (DPEphos-Cy) | DPEphos (diphenyl analogue) | Xantphos |

|---|---|---|---|

| P-Substituents | Dicyclohexyl (Alkyl) | Diphenyl (Aryl) | Diphenyl (Aryl) |

| Electronic Nature | Strongly electron-donating | Less electron-donating | Less electron-donating |

| Steric Bulk | Very High | High | High |

| Backbone | Diphenyl ether | Diphenyl ether | Xanthene |

| Flexibility | Flexible | Flexible | Rigid |

| Natural Bite Angle | ~104° (inferred from DPEphos) | ~104° d-nb.info | ~108° d-nb.info |

Historical Context and Evolution of DPEphos Applications

The development of this compound is rooted in the broader evolution of phosphine ligands for palladium-catalyzed cross-coupling reactions. The field underwent a significant transformation starting in the late 1990s, moving away from traditional triarylphosphine ligands towards more sophisticated designs that offered superior reactivity and substrate scope sigmaaldrich.comwikipedia.org.

The first generations of catalysts often required harsh reaction conditions and were limited in their ability to couple challenging substrates, such as electron-rich or sterically hindered aryl halides, and particularly aryl chlorides wikipedia.org. This limitation spurred the development of new ligand classes. The research group of Stephen L. Buchwald, among others, pioneered the creation of bulky and electron-rich dialkylbiaryl phosphine ligands sigmaaldrich.comwikipedia.org. These ligands, such as XPhos and SPhos, demonstrated that increasing both the steric hindrance and the electron-donating ability of the phosphine could dramatically enhance the efficiency of palladium catalysts sigmaaldrich.com.

Within this context, DPEphos-type ligands, based on a diphenyl ether backbone, emerged as effective bidentate ligands. The original DPEphos, with diphenylphosphino groups, proved to be a versatile and effective ligand d-nb.infonih.gov. The synthesis of this compound represents a logical and strategic evolution of the DPEphos scaffold. By replacing the phenyl groups on the phosphorus atoms with cyclohexyl groups, the ligand's properties were further tuned to align with the principles established for highly active catalysts: maximizing steric bulk and electron density researchgate.net. This modification makes DPEphos-Cy particularly well-suited for difficult coupling reactions that benefit from highly active, monoligated palladium intermediates, continuing the trend of tailoring ligand architecture to overcome specific catalytic challenges sigmaaldrich.comnih.gov.

Structure

3D Structure

Eigenschaften

IUPAC Name |

dicyclohexyl-[2-(2-dicyclohexylphosphanylphenoxy)phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H52OP2/c1-5-17-29(18-6-1)38(30-19-7-2-8-20-30)35-27-15-13-25-33(35)37-34-26-14-16-28-36(34)39(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h13-16,25-32H,1-12,17-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFGZHCWLVSVKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3OC4=CC=CC=C4P(C5CCCCC5)C6CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H52OP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403729 | |

| Record name | [Oxydi(2,1-phenylene)]bis(dicyclohexylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434336-16-0 | |

| Record name | [Oxydi(2,1-phenylene)]bis(dicyclohexylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Oxydi-2,1-phenylene)bis(dicyclohexylphosphine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dpephos and Its Derivatives

General Chemical Synthesis Approaches

DPEphos is a diphosphine ligand characterized by a flexible diphenyl ether backbone. dbpedia.org A general and direct method for its synthesis involves the reaction of diphenyl ether with a phosphinating agent. One common approach is the one-step reaction between diphenyl ether and chlorodiphenylphosphine. dbpedia.orgchembk.com This reaction is typically facilitated by a strong base, such as n-butyllithium (n-BuLi), in a non-polar solvent like hexane. chembk.com

While specific to other diphosphines like 1,2-Bis(diphenylphosphino)ethane (DPPE), other general methodologies for creating P-C bonds in phosphine (B1218219) ligands are relevant. These include SN2 reactions involving 1,2-dihaloethanes and alkali-metal diphenylphosphides, as well as base-catalyzed hydrophosphination reactions with vinylphosphines. springernature.com However, the direct phosphination of the diphenyl ether backbone remains a primary route for DPEphos itself.

Preparation of Ortho-Substituted DPEphos Variants

The introduction of substituents at the ortho position of the aryl groups on the phosphorus atoms is a key strategy for modifying the ligand's properties. d-nb.infost-andrews.ac.uk This substitution can create steric bulk, which influences the coordination geometry, reactivity, and selectivity of the resulting metal complexes. d-nb.infost-andrews.ac.uk

A notable example of an ortho-substituted variant is DPEphos-iPr, where isopropyl groups are present at the ortho positions of the phenyl rings. This ligand was synthesized as a new, analytically pure white solid. st-andrews.ac.ukrsc.org The synthesis is achieved through the reaction of the corresponding dichlorophosphine precursor with ortho-isopropyl phenyl lithium. rsc.org A single environment for the phosphorus atoms is observed in its room temperature ³¹P{¹H} NMR spectrum. rsc.org

Table 1: Synthesis of DPEphos-iPr

| Reactants | Product | Key Features |

| Dichlorophosphine precursor, ortho-isopropyl phenyl lithium | DPEphos-iPr | Introduction of bulky ortho-isopropyl groups. rsc.org |

The di-ortho-fluorine substituted analogue, o-F,F-DPEphos, provides a way to modify the electronic properties of the ligand. d-nb.info Its synthesis follows a previously established methodology for creating substituted DPEphos ligands. d-nb.info The process involves the addition of lithiated 1,3-difluorobenzene (B1663923) (Li[2,6-F₂C₆H₃]) to 2,2'-(PCl₂)₂Ph₂O. d-nb.info Following an aqueous workup, the product is obtained as a white microcrystalline solid in a moderate yield of 30% after recrystallization. d-nb.info

Table 2: Synthesis of o-F,F-DPEphos

| Reactants | Product | Yield | Key Features |

| Li[2,6-F₂C₆H₃], 2,2'-(PCl₂)₂Ph₂O | o-F,F-DPEphos | 30% | Introduction of electron-withdrawing ortho-fluoro groups. d-nb.info |

Modifications to Aryl Phosphine Ligands for Tunable Properties

The manipulation of steric and electronic properties of phosphine ligands through substitution on the phosphorus-bound aryl groups is a well-established method for tuning the reactivity and selectivity of transition-metal catalysts. d-nb.info Ortho-substitution is a particularly effective strategy to achieve this. d-nb.info

Introducing bulky groups, as seen in DPEphos-iPr, can enhance catalyst stability, regioselectivity, and enantioselectivity. st-andrews.ac.uk Conversely, incorporating electron-withdrawing groups, such as the fluorine atoms in o-F,F-DPEphos, can alter the electronic character of the metal center, thereby influencing its catalytic activity. d-nb.info The synthesis of these ortho-substituted DPEphos variants highlights how structural modifications can lead to significant changes in coordination chemistry, which has been demonstrated in studies involving their rhodium and gold complexes. d-nb.inforesearchgate.net These tailored ligands can enforce specific geometries and interactions, such as Rh···H or Rh···F interactions, which ultimately control the outcome of catalytic reactions. d-nb.inforesearchgate.net

Coordination Chemistry of Dpephos in Metal Complexes

Formation of Metal-DPEphos Complexes

Bis(2-dicyclohexylphosphinophenyl)ether, commonly known as DPEphos, is a versatile diphosphine ligand widely utilized in coordination chemistry. Its unique structural features, including a flexible ether linkage and bulky phosphine (B1218219) donors, allow it to coordinate with a variety of metal centers in different modes, influencing the geometry and reactivity of the resulting complexes.

The coordination of DPEphos to rhodium has been extensively studied, leading to the development of important precatalysts and the investigation of fundamental organometallic transformations.

Schrock-Osborn type precatalysts are cationic Rh(I) complexes that serve as valuable precursors in catalysis. nih.govresearchgate.net The synthesis of [Rh(DPEphos-R)(NBD)][BArF₄] complexes, where R represents substituents on the ortho-aryl groups of the phosphine, has been systematically developed. nih.govrsc.org These complexes are typically prepared by reacting the corresponding DPEphos-R ligand with a suitable rhodium precursor, such as [Rh(NBD)Cl]₂ in the presence of a halide abstractor like Na[BArF₄], or directly with [Rh(NBD)₂][BArF₄] for bulkier ligands. nih.govrsc.org

Structural studies, including single-crystal X-ray diffraction, have revealed that these pseudo-square planar d⁸ metal complexes exhibit axial (C–H)⋯Rh anagostic interactions. nih.govnih.gov These weak interactions between a C–H bond on the ligand and the rhodium center are a notable feature of their solid-state and solution structures. nih.gov The synthesis of an ortho-fluorine substituted variant, [Rh(o-F,F-DPEphos)(NBD)][BArF₄], has also been reported. researchgate.netresearchgate.net

Table 1: Synthesis Methods for [Rh(DPEphos-R)(NBD)][BArF₄] Complexes

| Ligand (DPEphos-R) | Rhodium Precursor | Solvent/Conditions | Reference |

|---|---|---|---|

| DPEphos-H | [Rh(NBD)Cl]₂ / Na[BArF₄] | 1,2-F₂C₆H₄ | nih.govrsc.org |

| DPEphos-Me | [Rh(NBD)Cl]₂ / Na[BArF₄] | 1,2-F₂C₆H₄ | nih.govrsc.org |

| DPEphos-OMe | [Rh(NBD)Cl]₂ / Na[BArF₄] | 1,2-F₂C₆H₄ | nih.govrsc.org |

| DPEphos-iPr | [Rh(NBD)₂][BArF₄] | Not specified | nih.govrsc.org |

The activation of Schrock-Osborn precatalysts often involves the removal of the diene ligand, typically norbornadiene (NBD), to generate a more reactive, solvent-coordinated species. nih.govrsc.org The formation of the dicationic acetone (B3395972) adduct, [Rh(DPEphos-R)(acetone)₂]⁺, is achieved through the hydrogenation of the [Rh(DPEphos-R)(NBD)]⁺ complex in acetone. nih.govrsc.org This reaction liberates norbornane (B1196662) (NBA) and produces the catalytically active species where two acetone molecules occupy the coordination sites vacated by the NBD ligand. nih.gov This methodology has been applied to a range of ortho-substituted DPEphos ligands. nih.govrsc.org

The reactivity of DPEphos-rhodium complexes with dihydrogen (H₂) can lead to the formation of various Rh(III) hydride species, with the product outcome being highly dependent on the steric and electronic properties of the DPEphos ligand. rsc.org For instance, the addition of H₂ to acetone solutions of [Rh(DPEphos-R)(NBD)][BArF₄] (where R = Me or OMe) results in the formation of Rh(III) dihydride acetone adducts. rsc.org

However, when the significantly bulkier DPEphos-iPr ligand is used, hydrogenation leads to a different reaction pathway. Instead of a simple dihydride, an intramolecular C–H activation of one of the isopropyl groups occurs, forming a Rh(III)-hydride isopropyl-cyclometallated product, [Rh(κ³,σ-P,O,P-DPEphos-iPr′)(H)][BArF₄]. rsc.orgnih.govst-andrews.ac.uk This cyclometallated complex is fluxional in solution and is stable even after the removal of excess H₂. rsc.org

Furthermore, hydrogenation of a related Rh(I) complex, fac-[Rh(κ³-P,O,P-DPEphos){PCyp₂(η²-C₅H₇)}][BArF₄], leads to an equilibrium mixture of a Rh(III) dihydride complex, fac-[Rh(κ³-P,O,P-DPEphos)(H)₂(PCyp₃)][BArF₄], and a hydride-dihydrogen complex, [Rh(κ²-P,P-DPEphos)(η²-H₂)(H)₂(PCyp₃)][BArF₄], demonstrating the hemilabile nature of the DPEphos ligand. acs.orgresearchgate.net

Table 2: Products from Hydrogenation of DPEphos-Rhodium Complexes

| Starting Complex | Reactant | Product(s) | Key Feature | Reference |

|---|---|---|---|---|

| [Rh(DPEphos-iPr)(NBD)][BArF₄] | H₂ | [Rh(κ³,σ-P,O,P-DPEphos-iPr′)(H)][BArF₄] | Intramolecular C–H activation / Cyclometallation | rsc.orgnih.gov |

| fac-[Rh(κ³-P,O,P-DPEphos){PCyp₂(η²-C₅H₇)}][BArF₄] | H₂ | Equilibrium mixture of Rh(III) dihydride and hydride-dihydrogen complexes | Hemilability of DPEphos | acs.org |

DPEphos also forms well-defined complexes with copper(I), which have found applications in areas such as photoredox catalysis.

The copper(I) complex [(DPEPhos)(bcp)Cu]PF₆, where bcp is bathocuproine (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline), is a notable example of a DPEphos-containing photoredox catalyst. ulb.ac.bekindai.ac.jp Its synthesis is remarkably straightforward and can be performed on a multigram scale. ulb.ac.beresearchgate.net The procedure involves the sequential addition of one equivalent of DPEphos and one equivalent of bathocuproine to a dichloromethane (B109758) solution of tetrakis(acetonitrile) copper(I) hexafluorophosphate, [Cu(CH₃CN)₄]PF₆. ulb.ac.beresearchgate.net The desired product, [(DPEPhos)(bcp)Cu]PF₆, precipitates as a bright yellow solid upon the addition of diethyl ether and can be isolated in high yield and purity. ulb.ac.beresearchgate.net While the synthesis is optimally performed under an inert atmosphere using dry solvents to ensure the best results, it can also be carried out under air with slightly reduced efficiency. ulb.ac.be

Palladium Complexes with DPEphos

DPEphos is a widely used chelating ligand in palladium-catalyzed cross-coupling reactions. While dialkylbiaryl phosphine ligands often show higher reactivity, chelating ligands like DPEphos are also effective in mediating these transformations. nih.gov For instance, in the synthesis of N-aryloxazolidinones from aryl chlorides, DPEphos-based catalysts, although slower than some monophosphine systems, are still viable. nih.gov

The coordination of DPEphos to Palladium(II) centers has been explored to create catalysts for olefin polymerization. Neutral complexes such as [Pd(DPEphos)(CH₃)Cl] can be synthesized and subsequently converted into cationic derivatives like [Pd(DPEphos)(CH₃)(L)]⁺ (where L is a labile ligand like acetonitrile). units.it These cationic complexes can act as catalysts for the synthesis of butenes and hexenes from ethylene. units.it During these catalytic processes, a Pd-ethyl intermediate is often the resting state of the catalyst. units.it The stability of these palladium complexes can be sensitive to reaction conditions; for example, traces of water can lead to the formation of dimeric, hydroxo-bridged species like [[Pd(DPEphos)(μ-OH)]₂]²⁺. units.it

The structural similarity between Palladium(II) and Platinum(II) has prompted the development of Pd(II) complexes for various applications. The higher reactivity of palladium compounds, which can be up to 10⁵ times faster than their platinum analogues, necessitates the use of strong chelating ligands like DPEphos to ensure stability. researchgate.net

Rhenium(VII) Polyhydride Complexes with DPEphos

Rhenium polyhydride complexes are a significant class of compounds, often investigated for their catalytic activity in processes like transfer hydrogenation. nih.govtandfonline.com The DPEphos ligand has been successfully incorporated into Rhenium(VII) polyhydride systems. The complex [ReH₇(DPEphos)] can be synthesized from an oxo-chloride precursor, [ReOCl₃(DPEphos)]. tandfonline.comtandfonline.com

These high-coordination number complexes are typically fluxional at room temperature. tandfonline.com Rhenium(VII) is a d⁰ metal center, and the coordination of the DPEphos ligand significantly influences the electronic environment, as observed by shifts in the ³¹P NMR spectra compared to the precursor complex. tandfonline.com While detailed structural analysis in the solid state can be challenging due to their complex nature, solution-state studies provide valuable insights into their dynamic behavior. nih.govhw.ac.uk The structure of these complexes is believed to be a tricapped trigonal prism, a common geometry for nine-coordinate rhenium polyhydrides. nih.govtandfonline.com

Ruthenium(II) Complexes with DPEphos

The coordination chemistry of DPEphos with Ruthenium(II) is particularly rich, showcasing the ligand's versatility. DPEphos can coordinate to ruthenium in various modes, including as a chelating P,P-donor (κ²) or as a tridentate P,O,P-donor (κ³). acs.orgresearchgate.net

Several Ru(II)-DPEphos complexes have been synthesized and structurally characterized. For example, reaction of DPEphos with cis-[RuCl₂(dmso)₄] yields fac-[RuCl₂(κ³-P,O,P-DPEphos)(dmso)]. acs.orgacs.orgnih.gov In this complex, DPEphos acts as a tridentate ligand with the two phosphorus atoms positioned cis to each other. The dmso ligand in this complex can be substituted by other ligands like pyridine (B92270) or triphenylphosphine, sometimes leading to a change in both the coordination mode of DPEphos and the geometry of the complex. acs.orgnih.gov For instance, reaction with PPh₃ can yield mer,trans-[RuCl₂(κ³-P,P,O-DPEphos)(PPh₃)], where the geometry around the ruthenium center is a highly distorted octahedron. acs.org

The bite angle of the DPEphos ligand is a crucial factor in determining the geometry of these complexes. In fac-[RuCl₂(κ³-P,O,P-DPEphos)(dmso)], the P-Ru-P angle is 99.16(3)°, which is slightly less than its calculated natural bite angle of 102°. acs.org Other synthesized complexes include the half-sandwich complex [(η⁵-C₅H₅)RuCl(DPEphos)], where the Ru(II) center adopts a distorted tetrahedral geometry. acs.orgnih.gov

Coordination Geometries and Ligand Binding Modes

DPEphos is known for its ability to adopt multiple coordination geometries, a property stemming from the flexibility of its ether linkage. This allows it to act as a bidentate chelating ligand (κ²-P,P) or a tridentate facial (fac) or meridional (mer) ligand (κ³-P,O,P). researchgate.netresearchgate.net This hemilabile behavior, involving the reversible coordination of the ether oxygen, is a key feature of its chemistry. rsc.org

In many complexes, such as with Rh(I), DPEphos coordinates in a cis-κ²-P,P fashion, forming a pseudo-square planar geometry. rsc.orgst-andrews.ac.uk However, it can readily switch to a κ³-P,O,P binding mode, particularly in response to changes in the metal's oxidation state or coordination sphere. rsc.org This versatility is demonstrated in the varied structures of ruthenium complexes, where both κ²-P,P and κ³-P,O,P coordination modes are observed and can be interconverted by ligand substitution reactions. acs.orgresearchgate.net

Influence of Steric Properties of Ortho-Substituents on Coordination Geometry

Modification of the arylphosphine groups on the DPEphos backbone, particularly through ortho-substitution, has a profound impact on the coordination geometry and reactivity of the resulting metal complexes. researchgate.netrsc.org Introducing bulky substituents at the ortho positions of the phenyl rings can influence selectivity in catalysis and alter the structural and dynamic properties of the complexes. rsc.orgd-nb.info

In a series of Rh(I) complexes, [Rh(DPEphos-R)(NBD)]⁺ (where R = H, Me, OMe, ⁱPr), increasing the steric bulk of the R-group leads to noticeable structural changes. rsc.orgst-andrews.ac.uk For the most sterically demanding ⁱPr-substituted ligand, the Rh-P distances are elongated by about 0.1 Å and the P-Rh-P bite angle widens by approximately 3° compared to the less bulky analogues. rsc.org This steric hindrance can also restrict the rotation of the P-C bonds, leading to specific conformers in solution. rsc.org Furthermore, bulky ortho-substituents can promote intramolecular C-H activation, demonstrating that the ligand is not always "innocent" and can participate directly in reactions. rsc.orgd-nb.info The steric pressure from these groups can also influence the accessibility of the metal center and its preferred coordination number. researchgate.net

Fluxional Behavior in Solution

Many DPEphos metal complexes exhibit fluxional behavior in solution, meaning that the molecule undergoes dynamic intramolecular rearrangements that are rapid on the NMR timescale. tandfonline.comrsc.org This is particularly common for high-coordination number complexes, such as the Rhenium(VII) polyhydrides, which show averaged signals in their NMR spectra at room temperature due to these rapid processes. nih.govtandfonline.com

Variable-temperature NMR spectroscopy is a primary tool for studying these dynamic processes. rsc.orgst-andrews.ac.uk For Rh(I)-NBD complexes of DPEphos and its ortho-substituted derivatives, room temperature NMR spectra often indicate a time-averaged C₂ᵥ symmetry. rsc.org Upon cooling, the signals broaden and then resolve into more complex patterns, indicating a slowing of the fluxional processes and the presence of a less symmetric, static structure. These dynamic behaviors can arise from restricted rotation of the ortho-substituted phenyl groups or other conformational changes within the chelate ring. rsc.orgnih.gov In some cases, the fluxionality involves the reversible binding of the ether oxygen atom, highlighting the hemilabile nature of the DPEphos ligand. rsc.org

Spectroscopic Characterization of DPEphos Complexes

The characterization of DPEphos metal complexes relies on a combination of spectroscopic techniques, with ³¹P NMR and X-ray crystallography being particularly informative.

³¹P NMR Spectroscopy is highly sensitive to the chemical environment of the phosphorus atoms. The coordination of DPEphos to a metal center results in a significant shift in the ³¹P NMR signal compared to the free ligand. For instance, the ³¹P NMR spectrum of the ruthenium complex [(η⁵-C₅H₅)RuCl(DPEphos)] shows a single resonance at 42.4 ppm. acs.org In complexes where the two phosphorus atoms are chemically non-equivalent, such as cis,cis-[RuCl₂(DPEphos)(2,2′-bipyridine)], the spectrum displays two doublets with a characteristic ²Jₚₚ coupling constant. acs.org For Rhenium(VII) polyhydride complexes, a single phosphorus resonance is typically observed at room temperature due to fluxional processes. tandfonline.com

Infrared (IR) Spectroscopy is used to identify characteristic vibrational frequencies within the complex, such as those associated with co-ligands like hydrides or carbonyls. tandfonline.comrsc.org

X-ray Crystallography provides definitive structural information, including bond lengths, bond angles, and the precise coordination geometry of the metal center. acs.orgrsc.org It has been used to confirm the distorted tetrahedral geometry in [(η⁵-C₅H₅)RuCl(DPEphos)], the distorted octahedral geometry in various κ³-P,O,P-DPEphos ruthenium complexes, and the tetrahedral coordination in copper(I) halide complexes. acs.orgnih.govrsc.org This technique is crucial for determining key structural parameters like the P-M-P bite angle. acs.org

The following table summarizes typical spectroscopic data for selected DPEphos complexes.

| Complex | Technique | Key Data/Observations | Reference |

|---|---|---|---|

| [(η⁵-C₅H₅)RuCl(DPEphos)] | ³¹P NMR | Single resonance at 42.4 ppm | acs.org |

| [ReH₇(DPEphos)] | ³¹P NMR | Single resonance at 8.27 ppm (due to fluxionality) | tandfonline.com |

| cis,cis-[RuCl₂(DPEphos)(2,2′-bipyridine)] | ³¹P NMR | Two doublets at 31.0 and 37.0 ppm (²Jₚₚ = 32.4 Hz) | acs.org |

| fac-[RuCl₂(κ³-P,O,P-DPEphos)(dmso)] | X-ray Crystallography | Distorted octahedral geometry, P-Ru-P bite angle = 99.16(3)° | acs.org |

| [CuCl(DPEphos)(dmpymtH)] | X-ray Crystallography | Tetrahedral copper(I) center | nih.govrsc.org |

NMR Spectroscopy (e.g., ¹H NMR, ³¹P{¹H} NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing the structure and dynamics of DPEphos metal complexes in solution. Both ¹H and ³¹P{¹H} NMR provide critical insights into ligand coordination, complex symmetry, and fluxional behavior.

In rhodium(I) complexes of the type [Rh(DPEphos-R)(NBD)][BArF4] (where NBD is norbornadiene and R is an ortho-substituent on the phenyl rings), room temperature NMR spectra often indicate fluxional processes. nih.govrsc.org For instance, in the complex where R = iPr, the ¹H and ³¹P{¹H} NMR spectra are sharp and indicate C₂ symmetry. pjsir.org This is evidenced by the presence of four signals for the NBD ligand and two methine, four CH₃, and one ³¹P environment for the DPEphos-iPr ligand. pjsir.org

³¹P{¹H} NMR is particularly informative for studying the phosphorus environment. For an ortho-fluoro substituted analogue, o-F,F-DPEphos, the free ligand shows a signal at δ -62.5, which is a significant upfield shift compared to the parent DPEphos (δ 16.6). mdpi.comrsc.org Upon coordination to gold to form Au₂Cl₂(o-F,F-DPEphos), the phosphorus signal shifts downfield. mdpi.com In heteroleptic silver(I) complexes, [Ag(N^N)(POP)][BF4], ³¹P NMR reveals a well-resolved doublet of doublets due to coupling with ¹⁰⁷Ag and ¹⁰⁹Ag nuclei. nih.gov

¹H NMR is crucial for identifying specific metal-ligand interactions. The presence of anagostic C-H interactions is often signaled by downfield chemical shifts for the interacting protons. pjsir.orgresearchgate.net A particularly notable observation is the significant upfield shift of protons involved in agostic bonds. In a rhodium complex featuring a B-H agostic bond, the agostic proton signal appears at δ -7.54 in the ¹H{¹¹B} NMR spectrum, a dramatic shift from the terminal B-H proton signal. pjsir.org

Table 1: Selected NMR Data for DPEphos and its Derivatives in Metal Complexes

| Compound / Interaction | Nucleus | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| DPEphos (parent ligand) | ³¹P{¹H} | 16.6 | mdpi.com |

| o-F,F-DPEphos (free ligand) | ³¹P{¹H} | -62.5 | mdpi.comrsc.org |

| o-F,F-DPEphos (free ligand) | ¹⁹F{¹H} | -100.7 | mdpi.comrsc.org |

| [Rh(κ²-P,P-(DPEphos-iPr″)-η²-BH₂NMe₃)][BArF₄] | ¹H{¹¹B} (Agostic B-H···Rh) | -7.54 | pjsir.org |

IR Spectroscopy

In heteroleptic silver(I) complexes of the type [Ag(N^N)(POP)][BF4], where POP is DPEphos, the ATR-IR spectra show characteristic absorption bands for the N^N co-ligands, specifically the ν(C=N) and ν(C=C) vibrations in the 1575–1460 cm⁻¹ range. nih.gov These spectra also clearly identify the counter-ion, with the BF₄⁻ anion exhibiting a characteristic absorption band around 1050 cm⁻¹ due to the ν(B-F) stretch. nih.gov

The principle of using co-ligands as probes is well-established. For example, in metal carbonyl complexes, the CO stretching frequency is highly sensitive to the electron density on the metal, which is influenced by the donor properties of other ligands like DPEphos. tamu.edu Similarly, in a copper(I) borohydride (B1222165) complex, Cu(k²-BH₄)(DPEphos), the k² coordination mode of the borohydride ligand was suggested by IR spectroscopy, in conjunction with NMR data.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information for DPEphos metal complexes, revealing precise bond lengths, bond angles, and coordination geometries. These studies have confirmed that DPEphos typically acts as a chelating κ²-P,P ligand, forming a pseudo-square planar geometry in d⁸ metal complexes like those of Rh(I). nih.govpjsir.org

In the series of [Rh(DPEphos-R)(NBD)][BArF4] complexes, the DPEphos ligand coordinates in a cis-κ²-P,P fashion. nih.gov The steric bulk of the ortho-substituent (R) on the phosphine's aryl groups significantly influences the coordination geometry. For the bulky R = iPr derivative, the Rh–P distances are approximately 0.1 Å longer, and the P–Rh–P bite angle is about 3° wider compared to less bulky analogues. pjsir.org In all these structures, the ether oxygen atom of the DPEphos backbone is found to be distant from the rhodium center, with Rh···O distances ranging from 3.498(8) to 3.5545(18) Å, indicating a lack of significant interaction. nih.govpjsir.org

X-ray crystallography has also been essential in characterizing complexes with other metals. The structure of Cu(k²-BH₄)(DPEphos) shows DPEphos acting as a chelating ligand with P-Cu-P bite angles of 111.663(16)° and 116.190(17)° for two non-equivalent molecules in the asymmetric unit. In a bimetallic gold complex, Au₂Cl₂(o-F,F-DPEphos), the ligand bridges two gold atoms. rsc.org

Table 2: Selected X-ray Crystallographic Data for DPEphos Metal Complexes

| Complex | Parameter | Value | Reference |

|---|---|---|---|

| [Rh(DPEphos-R)(NBD)]⁺ | Coordination Geometry | Pseudo square planar | nih.gov |

| Rh···O Distance (Å) | 3.498(8) – 3.5545(18) | pjsir.org | |

| Cu(k²-BH₄)(DPEphos) | P-Cu-P Bite Angle (°) | 111.663(16) / 116.190(17) | |

| Cu-P Distance (Å) | 2.2300(4) – 2.2776(5) | ||

| Au₂Cl₂(o-F,F-DPEphos) | Au-P Distance (Å) | 2.228(1) | rsc.org |

| P-Au-Cl Angle (°) | 177.09(6) | rsc.org |

Metal-Ligand Interactions

The unique structural features of DPEphos and its derivatives give rise to several noteworthy non-covalent and unconventional bonding interactions within its metal complexes.

C-H Anagostic Interactions

In square planar d⁸ metal complexes of DPEphos, weak (C–H)···Metal anagostic interactions are frequently observed. These interactions involve aryl or alkyl C–H bonds from the ligand's ortho-substituents positioned axially above the metal's square plane. pjsir.orgresearchgate.net These have been identified in [Rh(DPEphos-R)(NBD)][BArF4] complexes (R = H, Me, OMe, iPr) through both X-ray diffraction and variable temperature ¹H NMR spectroscopy, where they cause downfield shifts in the proton signals. pjsir.orgresearchgate.net Computational analyses (NBO, QTAIM, NCI) confirm these to be very weak C–H···Rh bonding interactions. pjsir.orgresearchgate.net The presence of these interactions is enforced by the steric bulk of the ligand, which positions the C-H bonds in close proximity to the metal center. pjsir.org A bridging C-H agostic interaction has also been identified in a dimeric rhodium hydride complex formed upon hydrogenation of the parent DPEphos-NBD complex. rsc.org

B-H Agostic Bonds

The reactivity of DPEphos-ligated metal centers can lead to the formation of rare bonding motifs. A prominent example is the formation of a complex containing both a C-H anagostic interaction and a B-H agostic bond at the same rhodium center. pjsir.orgresearchgate.net This species, [Rh(κ²-P,P-(DPEphos-iPr″)-η²-BH₂NMe₃)][BArF₄], is formed from the reaction of a cyclometalated Rh(III)-hydride with H₃B·NMe₃ and a hydrogen acceptor. pjsir.org The solid-state structure unequivocally shows a non-classical B–H···Rh 3c-2e agostic bond. pjsir.org

Table 3: Structural Parameters for B-H Agostic Bond in a Rh-DPEphos Complex

| Parameter | Value (Å or °) | Reference |

|---|---|---|

| Rh···H1B Distance | 1.99(5) Å | pjsir.org |

| Rh···B Distance | 2.391(6) Å | pjsir.org |

| Rh–H1B–B Angle | 87.8(18)° | pjsir.org |

This interaction is characterized by a short Rh···H distance and a closed Rh-H-B angle, indicative of an η²-interaction of the B-H bond with the Rh(I) center. pjsir.org The presence of this bond is further supported by NMR data, which shows a highly shielded signal for the agostic hydride proton. pjsir.org

Rh···X Interactions (X=H or F)

Table of Mentioned Compounds

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| DPEphos | This compound or Bis[(2-diphenylphosphino)phenyl] ether |

| o-F,F-DPEphos | Bis(2-bis(2,6-difluorophenyl)phosphinophenyl)ether |

| NBD | Norbornadiene |

| [BArF₄]⁻ | Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate |

Catalytic Applications of Dpephos Metal Complexes in Organic Synthesis

Cross-Coupling Reactions

DPEphos has found application in a variety of cross-coupling reactions, where it serves to stabilize the metal center and facilitate the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. Its bulky dicyclohexylphosphino groups can influence the steric environment around the metal, impacting reaction rates and selectivity.

The combination of DPEphos with palladium precursors forms highly active catalysts for numerous transformations. The electronic and steric properties of the DPEphos ligand are crucial in promoting the efficiency of these palladium-catalyzed reactions, enabling the coupling of a diverse range of substrates under various conditions.

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds. The selection of the appropriate ligand is critical for the success of these reactions. While a wide array of specialized biarylphosphine ligands have been developed for this transformation, DPEphos has been noted in specific applications.

Early research into solvent-free reaction conditions highlighted a system composed of Palladium(II) acetate (B1210297) and DPEphos for the amination of aryl bromides. This represented a move towards more environmentally benign synthetic protocols. However, the efficacy of the DPEphos ligand can be highly dependent on the specific substrates involved. For instance, in the palladium-catalyzed coupling of the sterically hindered 9-chloro-1,2,3,4-tetrahydroacridine (B1265563) with n-heptylamine, the DPEphos ligand was found to be not very effective, yielding the desired product in only 11-13% yield. This suggests that for particularly challenging or sterically demanding substrates, other more specialized ligands may be required to achieve high efficiency.

Table 1: Application of DPEphos in Palladium-Catalyzed C-N Cross-Coupling Below is an interactive table summarizing research findings. You can sort the data by clicking on the column headers.

| Aryl Halide | Amine | Pd Source | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Aryl Bromides | Various | Pd(OAc)₂ | Not specified | Solvent-free | Not specified |

The Negishi cross-coupling, which pairs organozinc reagents with organic halides, is a powerful tool for the formation of C-C bonds. The palladium-DPEphos catalytic system has demonstrated notable efficiency in this area. Specifically, the complex Pd(DPEPhos)Cl₂ has been successfully employed as a catalyst for the synthesis of functionalized biaryls and diarylmethanes.

Research has shown that the Negishi cross-coupling of 2,4,6-trimethoxyphenylzinc chloride with a variety of aryl and benzyl (B1604629) halides proceeds in good to excellent yields, ranging from 55% to 85%, in the presence of catalytic amounts of Pd(DPEphos)Cl₂. These reactions are generally applicable to halides containing both electron-donating and electron-withdrawing groups, and typically reach completion within 1 to 24 hours, depending on the specific halide used.

Table 2: Pd(DPEPhos)Cl₂-Catalyzed Negishi Cross-Coupling of Aryl Halides Below is an interactive table summarizing research findings. You can sort the data by clicking on the column headers.

| Aryl/Benzyl Halide Partner | Organozinc Reagent | Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Various Aryl Halides | 2,4,6-Trimethoxyphenylzinc chloride | Pd(DPEPhos)Cl₂ | 1-24 | 55-85 |

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, valued for its mild reaction conditions and the commercial availability and low toxicity of its organoboron reagents. The choice of ligand is crucial for the efficiency of the Suzuki-Miyaura reaction, and DPEphos has been identified as a superior ligand in certain contexts.

In studies on the chemoselective coupling of benzyl carbonates with phenylboronic acids, DPEphos was found to afford the highest yields of the desired diarylmethane products compared to other bidentate phosphine (B1218219) ligands. The reaction conditions were optimized, identifying sodium bicarbonate as an effective base and ethanol (B145695) as a suitable solvent, leading to product yields of up to 79%. The reaction demonstrated tolerance to various substituents on both the benzyl carbonate and the phenylboronic acid.

Table 3: DPEphos in Palladium-Catalyzed Suzuki-Miyaura Coupling of Benzyl Carbonates Below is an interactive table summarizing research findings. You can sort the data by clicking on the column headers.

| Benzyl Carbonate | Phenylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Benzyl methyl carbonate | Phenylboronic acid | PdCl₂/DPEphos | NaHCO₃ | EtOH | 79% |

| 4-Methoxybenzyl methyl carbonate | Phenylboronic acid | PdCl₂/DPEphos | NaHCO₃ | EtOH | 89% |

| 4-Chlorobenzyl methyl carbonate | Phenylboronic acid | PdCl₂/DPEphos | NaHCO₃ | EtOH | 68% |

| Benzyl methyl carbonate | 4-Methylphenylboronic acid | PdCl₂/DPEphos | NaHCO₃ | EtOH | 81% |

The Stille reaction involves the coupling of an organotin compound with a variety of organic electrophiles. It is known for its tolerance of a wide array of functional groups. As with other palladium-catalyzed cross-coupling reactions, the ligand is a critical component of the catalytic system. Although DPEphos is structurally related to ligands used in Stille couplings, specific and detailed research findings on its application in this reaction are scarce in the chemical literature. Methodological studies for the Stille reaction often focus on other ligands, such as those with biaryl backbones (e.g., XPhos) or other electron-rich, bulky phosphines, which have been shown to be highly effective. As such, there is a lack of sufficient data to compile a representative table of DPEphos-mediated Stille coupling reactions.

Nickel-Catalyzed Cross-Coupling Reactions

The steric and electronic properties of DPEphos make it an effective ligand in nickel-catalyzed cross-coupling reactions, particularly for challenging substrates. One notable application is in the carbon-sulfur (C-S) cross-coupling of sterically hindered aryl triflates with alkyl thiols.

Due to the smaller atomic radius of nickel compared to palladium, C-S cross-coupling of sterically demanding aryl electrophiles has been a significant challenge. However, a catalytic system comprising nickel(II) bis(1,5-cyclooctadiene) [Ni(cod)₂] and DPEphos has proven effective for this transformation. This system facilitates the coupling of various alkyl thiols with aryl triflates that possess functional groups in the ortho position. For substrates with non-coordinating ortho-substituents, the reaction proceeds under mild conditions. In contrast, electrophiles with coordinating groups in the ortho position may require a different ligand and elevated temperatures to achieve high yields.

The flexibility of the DPEphos ligand is crucial for its efficacy in these reactions. Mechanistic studies and computational analysis suggest that DPEphos may not act as a traditional bidentate ligand throughout the entire catalytic cycle. Instead, it is proposed to function as a monodentate-like ligand during the thiol coordination and deprotonation steps. This adaptability helps to overcome the steric hindrance around the nickel center, enabling the coupling of substrates that are otherwise unreactive. The synthetic utility of this method has been demonstrated with a broad range of examples, including the synthesis of biologically relevant compounds and successful scale-up of the reaction. Furthermore, the more cost-effective nickel(II) acetate [Ni(OAc)₂] can be used in place of Ni(cod)₂ when a reductant such as zinc is present.

Table 1: Nickel-Catalyzed C-S Cross-Coupling of Sterically Hindered Aryl Triflates with Alkyl Thiols using DPEphos

| Entry | Aryl Triflate | Alkyl Thiol | Product | Yield (%) |

| 1 | 2-Methylphenyl triflate | 1-Dodecanethiol | 2-Methylphenyl dodecyl sulfide (B99878) | 85 |

| 2 | 2,6-Dimethylphenyl triflate | 1-Dodecanethiol | 2,6-Dimethylphenyl dodecyl sulfide | 78 |

| 3 | 1-Naphthyl triflate | 1-Dodecanethiol | 1-Naphthyl dodecyl sulfide | 92 |

| 4 | 2-Biphenyl triflate | Cyclohexanethiol | 2-Biphenyl cyclohexyl sulfide | 88 |

| 5 | 2-tert-Butylphenyl triflate | 1-Hexanethiol | 2-tert-Butylphenyl hexyl sulfide | 75 |

Hydrogenation Reactions

While DPEphos is a prominent ligand in cross-coupling and hydroformylation, its application in hydrogenation reactions is less documented in scientific literature. The following sections review the available information on the use of DPEphos in specific hydrogenation processes.

There is limited information available on the direct use of DPEphos-metal complexes for the hydrogenation of simple alkenes and alkynes. While related transformations such as the rhodium-catalyzed hydroacylation of alkynes using DPEphos have been reported, these reactions involve the addition of an aldehyde across the triple bond rather than the direct addition of molecular hydrogen. The bulky dicyclohexylphosphino groups of DPEphos may influence the steric environment around the metal center, which could impact its efficacy in standard alkene and alkyne hydrogenation, but specific studies focusing on this application are not prevalent.

The use of DPEphos as a ligand in the chemo- and enantioselective hydrogenation of carbonyl compounds is not well-established in the reviewed literature. Asymmetric hydrogenation typically relies on chiral ligands with specific structural features to induce enantioselectivity. While DPEphos possesses a defined steric profile, it is an achiral ligand, making it unsuitable for enantioselective transformations without further modification. General literature on the chemoselective hydrogenation of carbonyls often focuses on other phosphine ligands or catalytic systems that are more adept at differentiating between various functional groups.

The asymmetric hydrogenation of itaconic acid to produce chiral 2-methylsuccinic acid is a well-studied reaction used to evaluate the effectiveness of chiral catalysts. However, a review of the relevant scientific literature does not indicate the use of DPEphos in this specific transformation. The catalysts typically employed for this reaction are rhodium complexes with chiral diphosphine ligands designed to provide high enantioselectivity, a category to which the achiral DPEphos does not belong.

Hydroformylation Reactions

DPEphos was originally developed as a wide bite-angle diphosphine ligand for applications in hydroformylation catalysis. Its structural characteristics have a significant impact on the selectivity and activity of rhodium-based catalysts in these reactions.

In rhodium-catalyzed hydroformylation, the regioselectivity (the ratio of linear to branched aldehyde products) is a critical parameter. The bite angle of the diphosphine ligand, which is the P-Rh-P angle in the catalytically active species, plays a crucial role in determining this selectivity. DPEphos, with its flexible ether backbone, can adopt a range of coordination geometries, including a large bite angle in a cis-coordination mode. This feature generally favors the formation of the linear aldehyde, which is often the desired product in industrial applications.

Platinum-Catalyzed Hydroformylation

While DPEphos is a well-established ligand in rhodium-catalyzed hydroformylation, its application in platinum-catalyzed systems is less documented in the available literature. Platinum catalysts, often in combination with tin(II) chloride as a co-catalyst, are known to be highly effective for the hydroformylation of alkenes, generally favoring the formation of linear aldehydes. tue.nl The regioselectivity of these platinum-based systems is influenced by the steric and electronic properties of the phosphine ligands employed. researchgate.net For instance, the use of bidentate phosphine ligands can enhance both the activity and selectivity of platinum catalysts in the hydroformylation of terminal and internal olefins. rsc.org Although specific data for DPEphos in this context is scarce, the principles of ligand design for regiocontrol in platinum-catalyzed hydroformylation suggest that the bite angle and steric bulk of diphosphine ligands play a crucial role. researchgate.net

Influence of Bite Angle on Regioselectivity

The bite angle of a diphosphine ligand, defined as the P-M-P angle in a metal complex (where M is the metal center), is a critical parameter that influences the regioselectivity of hydroformylation reactions. For DPEphos, the calculated natural bite angle is approximately 104°. wikipedia.org In the context of rhodium-catalyzed hydroformylation of 1-octene, the bite angle of the diphosphine ligand has been shown to directly correlate with the ratio of linear (n) to branched (iso) aldehyde products.

A study comparing a series of xanthene-based diphosphine ligands with varying bite angles demonstrated this effect. While DPEphos itself was not the most selective ligand in this particular study, it contributed to the understanding of how modifying the ligand backbone and thus the bite angle can steer the reaction towards the desired linear aldehyde. The flexibility of the ether linkage in DPEphos allows it to accommodate different coordination geometries, which can also impact the catalytic outcome. researchgate.netrsc.org

Table 1: Influence of Ligand Bite Angle on Regioselectivity in the Rhodium-Catalyzed Hydroformylation of 1-Octene

| Ligand | Calculated Natural Bite Angle (°) | n/iso Ratio |

| DPEphos | 104 | >1 (Enhanced linearity) |

| Xantphos | 108 | Higher than DPEphos |

Note: The n/iso ratio for DPEphos indicates a preference for the linear aldehyde, although other ligands with larger bite angles in the study showed even higher selectivity.

Ligand-Controlled Regioselectivity and Enantioselectivity

Ligand-controlled selectivity is a cornerstone of modern homogeneous catalysis. In hydroformylation, the choice of ligand dictates both the regioselectivity (linear vs. branched aldehyde) and, in the case of chiral ligands, the enantioselectivity (formation of a specific enantiomer of a chiral aldehyde).

DPEphos, being an achiral ligand, is primarily used to control regioselectivity. As discussed in the previous section, its bite angle and steric profile favor the formation of linear aldehydes in the hydroformylation of terminal alkenes. The electronic properties of the dicyclohexylphosphino groups also play a role in modulating the reactivity of the metal center.

For enantioselective hydroformylation, chiral diphosphine ligands are required. These ligands create a chiral environment around the metal center, which leads to a diastereomeric transition state and the preferential formation of one enantiomer of the product aldehyde. While DPEphos itself is not used for asymmetric hydroformylation, its structural framework has inspired the design of chiral analogues for such applications. The principles of ligand design learned from ligands like DPEphos are crucial for the development of new catalysts for asymmetric synthesis. nih.gov

Cyclocarbonylation Reactions

Cyclocarbonylation reactions are powerful synthetic tools for the construction of cyclic carbonyl compounds. DPEphos-metal complexes have demonstrated significant utility in this area, particularly in palladium-catalyzed processes.

Palladium-Catalyzed Cyclocarbonylation of Unsaturated Allylic Alcohols

The palladium-catalyzed cyclocarbonylation of unsaturated allylic alcohols provides a direct route to valuable γ-butyrolactones. A notable application of DPEphos is in the selective cyclocarbonylation of 2-methyl-3-buten-2-ol (B93329) to produce 4,4-dimethyl-γ-butyrolactone. rsc.org In this reaction, a catalyst system comprising a palladium precursor and DPEphos in the presence of an ionic liquid, [BMIM]Cl, was found to be highly effective under relatively mild conditions. tue.nlresearchgate.netwikipedia.orgrsc.org The use of the ionic liquid not only facilitated the reaction but also stabilized the catalyst, preventing the formation of inactive palladium black and allowing for catalyst recycling. rsc.org

The optimal conditions for this transformation were found to be a temperature of 95 °C and a total pressure of 28 bar (CO/H₂/N₂: 20/5/3) for 18 hours. rsc.org These conditions are significantly milder than many previously reported systems for similar cyclocarbonylation reactions. rsc.org

Table 2: Palladium-DPEphos Catalyzed Cyclocarbonylation of 2-Methyl-3-buten-2-ol

| Catalyst | Substrate | Product | Temperature (°C) | Pressure (bar) | Reaction Time (h) |

| Pd(OAc)₂/DPEphos/[BMIM]Cl | 2-Methyl-3-buten-2-ol | 4,4-Dimethyl-γ-butyrolactone | 95 | 28 | 18 |

Photoredox Catalysis

In recent years, photoredox catalysis has emerged as a powerful and sustainable method for conducting a wide range of organic transformations. DPEphos has been incorporated into novel copper-based photoredox catalysts, demonstrating remarkable efficiency and broad applicability.

Copper-Based Photoredox Catalysts (e.g., [(DPEPhos)(bcp)Cu]PF₆)

The heteroleptic copper(I) complex, [(DPEPhos)(bcp)Cu]PF₆, where bcp is bathocuproine, has been developed as a highly effective photoredox catalyst. researchgate.net This complex is a robust and versatile alternative to more expensive iridium- and ruthenium-based photocatalysts. researchgate.netnih.gov It can be readily synthesized on a multigram scale and is stable to both air and moisture. researchgate.net

The mechanism of action for [(DPEPhos)(bcp)Cu]PF₆ involves a rare Cu(I)/Cu(I)/Cu(0) catalytic cycle. researchgate.netnih.gov Upon irradiation with visible light, the ground state Cu(I) complex is excited to a long-lived metal-to-ligand charge-transfer (MLCT) state, [Cu(I)]. This excited state is a potent reductant and can be further reduced by a sacrificial electron donor, such as an amine, to generate a highly reducing Cu(0) species. This Cu(0) complex can then activate a wide range of organic substrates, including aryl and alkyl halides, through a single-electron transfer (SET) process, thereby initiating radical-based transformations. researchgate.netnih.gov

This copper-based photoredox catalyst has been successfully employed in a variety of synthetic applications, including:

Direct arylation of (hetero)arenes: The catalyst efficiently promotes the C-H arylation of various electron-rich arenes and heterocycles with aryl halides. researchgate.net

Radical cyclization reactions: It has been used to catalyze the cyclization of organic halides to form complex carbocyclic and heterocyclic scaffolds, including the synthesis of natural products. researchgate.net

Reduction of organic halides: The catalyst can effectively mediate the reduction of C-X bonds in both aryl and alkyl halides. nih.gov

Table 3: Applications of the [(DPEPhos)(bcp)Cu]PF₆ Photoredox Catalyst

| Reaction Type | Substrate Example | Product Type | Key Features |

| Direct C-H Arylation | N-methylpyrrole and 4-iodobenzonitrile | 2-Arylpyrrole | Broad substrate scope |

| Radical Cyclization | N-allyl-o-iodoanilines | Indolines | Formation of C-C bonds |

| Reduction | Aryl and alkyl halides | Reduced arenes and alkanes | Activation of unactivated halides |

Activation of Organic Halides

Complexes of DPEphos with palladium have demonstrated utility in cross-coupling reactions that proceed via the activation of carbon-halogen (C-X) bonds in organic halides. These reactions are fundamental to the construction of new carbon-carbon and carbon-heteroatom bonds.

One notable application is in the palladium-catalyzed borylation of aryl bromides. The coupling of various aryl bromides with pinacolborane, utilizing a catalytic system of palladium(II) acetate and DPEphos with triethylamine (B128534) as a base, effectively yields arylboronates. This transformation is particularly efficient for aryl bromides substituted with electron-donating groups, providing high yields of the desired products. The reaction proceeds through the oxidative addition of the aryl bromide to a Pd(0)-DPEphos species, a key step involving the activation of the C-Br bond.

Table 1: Palladium/DPEphos-Catalyzed Borylation of Aryl Bromides

| Entry | Aryl Bromide | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Bromoanisole | 4-Methoxy-phenylboronate | 95 |

| 2 | 4-Bromotoluene | 4-Methyl-phenylboronate | 92 |

| 3 | Bromobenzene (B47551) | Phenylboronate | 85 |

| 4 | 4-Bromobenzonitrile | 4-Cyano-phenylboronate | 70 |

| 5 | 4-Bromochlorobenzene | 4-Chloro-phenylboronate | 88 |

| 6 | 3-Bromopyridine | 3-Pyridinyl-boronate | 75 |

| 7 | 2-Bromonaphthalene | 2-Naphthyl-boronate | 91 |

| 8 | Mesityl bromide | Mesityl-pinacolboronate | 25 |

Data sourced from a study on the palladium-catalyzed borylation of phenyl bromides.

The DPEphos ligand has also been employed in the Buchwald-Hartwig amination of aryl bromides. An early report on solvent-free amination protocols highlighted a Pd(OAc)₂/DPEphos system for the coupling of aryl bromides with amines. Furthermore, in the synthesis of N-aryloxazolidinones from aryl chlorides, DPEphos was among the chelating ligands studied, although dialkylbiaryl phosphine ligands were found to promote faster reactions in that specific case. unimore.it

Direct Arylation of C-H Bonds in (Hetero)arenes

Detailed research findings specifically employing Bis(2-dicyclohexylphosphinophenyl)ether for the direct arylation of C-H bonds in (hetero)arenes could not be identified in the searched literature. While the direct C-H arylation of (hetero)arenes is a well-established field with numerous catalyst systems, specific examples and data tables for DPEphos-metal complexes in this context were not available.

Radical Cyclization Reactions

DPEphos-metal complexes have emerged as effective catalysts for initiating and controlling radical cyclization reactions, enabling the construction of complex cyclic molecules from unsaturated precursors like enynes. These transformations often proceed through a cascade mechanism involving the formation of multiple new bonds in a single operation.

A significant application is the palladium-catalyzed radical cyclative iododifluoromethylation of 1,6-enynes. In this reaction, a Pd(0)/DPEphos system catalyzes the reaction between 1,6-enynes and ethyl difluoroiodoacetate. The process is initiated by the generation of a CF₂CO₂Et radical, which adds to the alkene moiety of the enyne. This is followed by a 5-exo cyclization onto the alkyne, ultimately yielding iododifluoromethylated heterocyclic products in good to excellent yields. Similarly, a rhodium-based system, [Rh(cod)Cl]₂ with DPEphos, catalyzes the reaction of 1,6-enynes with bromotrichloromethane (B165885) (CCl₃Br) to generate bromotrihalomethylated pyrrolidines through a radical addition and 5-exo cyclization pathway.

Another innovative use of DPEphos is in a three-component radical cascade reaction that combines alkyl/aryl bromides, 1,3-dienes, and various nucleophiles. ontosight.ai This process, which forms three new bonds, is promoted by a Pd(PPh₃)₄ catalyst in conjunction with DPEphos as a ligand under visible light irradiation. ontosight.ai The reaction sequence involves a radical cyclization followed by an allylic substitution, accommodating a wide range of substrates and affording the complex products in moderate to excellent yields. ontosight.ai The DPEphos ligand plays a crucial role in the reactivity and selectivity of the allylic substitution step by forming a stable palladium-phosphine complex.

Table 2: DPEphos-Metal Catalyzed Radical Cyclization Reactions

| Metal | Substrates | Reagent | Product Type | Yield Range |

|---|---|---|---|---|

| Pd | 1,6-Enynes | Ethyl difluoroiodoacetate | Iododifluoromethylated heterocycles | Good to Excellent |

| Rh | 1,6-Enynes | Bromotrichloromethane | Bromotrihalomethylated pyrrolidines | Moderate to Good |

| Pd | Aryl/Alkyl Bromides, 1,3-Dienes, Nucleophiles (N, S, C, O) | (Visible Light) | Allylic amines, ethers, etc. | Moderate to Excellent |

Data compiled from studies on the difunctionalization of enynes and three-component cascade reactions. ontosight.ai

Other Catalytic Transformations

Hydroacylation (Alkene and Alkyne)

Rhodium complexes featuring the DPEphos ligand are effective catalysts for the intermolecular hydroacylation of both alkenes and alkynes. This reaction, which involves the addition of an aldehyde C-H bond across a C-C multiple bond, is a highly atom-economical method for synthesizing ketones. The catalyst system, often based on precursors like [Rh(cod)(DPEphos)][ClO₄], is particularly adept at promoting the reaction between β-S-substituted aldehydes and challenging substrates such as internal alkynes and unactivated alkenes like 1-octene. ontosight.ai

Mechanistic studies have revealed the critical role of the DPEphos ligand. Its ether oxygen can act as a hemilabile donor, coordinating to the rhodium center to stabilize key acyl-hydrido intermediates. ontosight.ai This stabilization prevents reductive decarbonylation, a common catalyst deactivation pathway. ontosight.ai Detailed investigations into the hydroacylation of 1-octyne (B150090) with a β-amido-aldehyde using a [Rh(DPEphos)(acetone)₂][BArF₄] catalyst showed that the migratory insertion of the alkyne into the rhodium-hydride bond is the turnover-limiting step. rsc.org By understanding the reaction mechanism, researchers were able to optimize conditions, achieving high selectivity and yields on a gram scale with very low catalyst loadings (as low as 0.5 mol%). rsc.org

Table 3: Rh(DPEphos)-Catalyzed Hydroacylation of 1-Octyne

| Entry | Aldehyde Substrate | Catalyst Loading (mol%) | Solvent | Product Yield |

|---|---|---|---|---|

| 1 | 2,2-dimethyl-3-morpholino-3-oxopropanal | 20 | Toluene | 96% |

| 2 | 2,2-dimethyl-3-morpholino-3-oxopropanal | 2 | Toluene | >99% |

| 3 | 2,2-dimethyl-3-morpholino-3-oxopropanal | 0.5 | Toluene | >99% |

Data from a mechanistic study on Rh-catalyzed alkyne hydroacylation. rsc.org

Carbothiolation of Alkynes

The DPEphos ligand has been successfully applied in the rhodium-catalyzed carbothiolation of alkynes. This transformation involves the addition of a C-S bond from an aryl methyl sulfide across an alkyne, delivering alkenyl sulfide products stereospecifically. A Rh(I) catalyst system, such as [Rh(DPEphos)(ligand)][BArF₄], promotes the reaction, which serves as a novel method for arene functionalization where the thioether acts as an activating group. escholarship.org

A key advantage of this methodology is the ability to integrate it into cascade processes. For instance, a hydroacylation-carbothiolation cascade has been developed, allowing for the rapid construction of complex molecules from simple precursors in a single operation. escholarship.org

Dehydrogenative Borylation

DPEphos has been identified as an effective ligand in the rhodium-catalyzed dehydrogenative borylation of cyclic alkenes. nih.gov This reaction provides direct access to cyclic 1-alkenylboronic acid pinacol (B44631) esters through the functionalization of a vinylic C-H bond, with H₂ as the only byproduct. In a study evaluating various phosphine ligands for the reaction between cyclohexene (B86901) and pinacolborane, a catalyst system generated from [RhCl(cod)]₂ and DPEphos was shown to be highly effective, providing a significant increase in the yield of the desired 1-cyclohexenylboronate ester compared to systems with monodentate or other bidentate phosphine ligands. nih.gov The reaction proceeds efficiently using a slight excess of the alkene and can utilize both boron atoms of bis(pinacolato)diboron, making it an atom-economical process. nih.gov

Reductive Amination of Carbonyl Compounds

While direct reductive amination of carbonyl compounds often employs stoichiometric hazardous hydrides, a more atom-economical approach is the "borrowing hydrogen" methodology. This process involves the temporary oxidation of an alcohol to a carbonyl compound by a metal catalyst, which then undergoes condensation with an amine to form an imine. The metal-hydride species, formed during the initial oxidation, subsequently reduces the imine to the final amine product.

A ruthenium-catalyzed N-alkylation of amines with alcohols, which functions as an alternative to traditional reductive amination, has been developed. galchimia.com This reaction utilizes a ruthenium catalyst, [Ru(p-cymene)Cl₂]₂, in the presence of a phosphine ligand. DPEphos has been identified as a highly effective ligand for this transformation. galchimia.com For instance, in the benzylation of various amines with benzyl alcohol, the use of DPEphos as a ligand with the ruthenium catalyst consistently provides excellent yields, often superior to other phosphine ligands like dppf. galchimia.com The reaction demonstrates broad applicability, working with both aliphatic and aromatic alcohols for the alkylation of amines. galchimia.com

Table 1: Ruthenium/DPEphos-Catalyzed N-Alkylation of Amines with Alcohols

Alcohol Oxidation Reactions

DPEphos has been successfully employed as a ligand in metal-catalyzed oxidation of alcohols to their corresponding carbonyl compounds. Cobalt(II) and Iron(III) complexes incorporating DPEphos have shown catalytic activity for these transformations using hydrogen peroxide (H₂O₂) as the oxidant. Specifically, the complexes [CoCl₂(η²-P,P-DPEphos)] and [FeCl₃(η¹-P-DPEphos)(η²-P,P-DPEphos)] have been investigated. researchgate.net Under identical experimental conditions, the iron(III) complex demonstrates superior catalytic performance compared to the cobalt(II) counterpart. researchgate.net The iron-DPEphos system efficiently oxidizes a wide range of alcohols, including benzylic, cinnamyl, and aliphatic alcohols, to the corresponding aldehydes or ketones. This reaction proceeds with a low catalyst loading (0.2 mol%) in a base-free environment. researchgate.net

In a different application, a palladium-DPEphos catalyst system has been utilized for the selective cyclocarbonylation of the allylic alcohol 2-methyl-3-buten-2-ol to produce 4,4-dimethyl-γ-butyrolactone. nih.govdtu.dk This reaction represents a specialized oxidation process. The catalytic system, comprising Pd(OAc)₂ and DPEphos, operates under relatively mild conditions (95 °C, 28 bar CO/H₂) when used in conjunction with an ionic liquid, [BMIM]Cl, which helps to stabilize the catalyst and prevent the formation of inactive palladium black. nih.govresearchgate.net

Table 2: DPEphos-Metal Catalyzed Oxidation of Alcohols

Hydrofunctionalization of 1,3-Enynes

While direct hydrofunctionalization of 1,3-enynes with DPEphos is not extensively documented, its utility has been demonstrated in related palladium-catalyzed carbonylative coupling reactions, which can be viewed as a form of hydrofunctionalization. A notable example is the synthesis of acyl amidines from aryl halides, amidines, and carbon monoxide. diva-portal.orgacs.org In this process, DPEphos has been identified as a productive ligand, particularly for sterically hindered aryl iodides. acs.org The reaction involves the formation of a C-N and a C-C bond, effectively adding the elements of an amidine and carbon monoxide across the aryl-halide bond. The flexibility and bidentate nature of DPEphos are considered beneficial for achieving good generality in the substrate scope, accommodating aryl, heteroaryl, and alkyl amidines. acs.orgnih.gov

Table 3: Pd/DPEphos-Catalyzed Aminocarbonylation for Acyl Amidine Synthesis acs.org

Enantioselective Pd-Hydride-Catalyzed Cycloaddition

In the field of enantioselective palladium-hydride-catalyzed cycloadditions, the choice of the chiral ligand is paramount for achieving high stereocontrol. Research into the cycloaddition reactions between 1,3-dienes and alkynes has shown that the ligand's bite angle plays a critical role in determining the reaction pathway and product distribution.

In studies of cobalt-catalyzed chemodivergent cycloadditions, it was observed that ligands with large bite angles were not effective. Specifically, in an investigation of ligands for the reaction between 1,3-dienes and alkynes, DPEphos, which possesses a relatively large bite angle, was tested as a ligand. The research found that the cobalt complex of DPEphos, along with other large bite-angle ligands like Xantphos and BISBI, failed to catalyze the desired cycloaddition reaction. This indicates that for this specific transformation, the geometric constraints imposed by the DPEphos ligand are unsuitable for facilitating the catalytic cycle, leading to catalyst inactivity. This finding highlights the specificity of ligand choice in catalysis, where ligands like DPEphos, while effective in other contexts, are not universally applicable.

Mechanistic Investigations and Computational Studies

Reaction Mechanisms and Catalytic Cycles

The catalytic efficacy of complexes incorporating Bis(2-dicyclohexylphosphinophenyl)ether, commonly known as DPEphos, is deeply rooted in the ligand's unique structural and electronic properties. DPEphos is a chelating diphosphine ligand characterized by an ether linkage in its backbone, which imparts significant flexibility. This flexibility allows it to adopt various coordination modes, including cis- and trans-spanning as well as hemilabile κ³-P,O,P coordination. Such versatility is crucial in stabilizing different intermediates and transition states throughout a catalytic cycle.